tert-Butyl 3-bromo-6-nitro-1H-indazole-1-carboxylate
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Overview
Description
tert-Butyl 3-bromo-6-nitro-1H-indazole-1-carboxylate: is a synthetic organic compound belonging to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring This particular compound is characterized by the presence of a tert-butyl ester group, a bromine atom at the 3-position, and a nitro group at the 6-position on the indazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-bromo-6-nitro-1H-indazole-1-carboxylate typically involves multi-step organic reactions. One common method includes the nitration of a suitable indazole precursor followed by bromination and esterification. The nitration can be achieved using nitric acid and sulfuric acid under controlled conditions to introduce the nitro group at the desired position. Bromination is often carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. Finally, the esterification step involves the reaction of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-bromo-6-nitro-1H-indazole-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), catalysts (CuI, Pd/C).
Reduction: Hydrogen gas, palladium on carbon (Pd/C), sodium borohydride.
Hydrolysis: Hydrochloric acid, sodium hydroxide
Major Products Formed
Substitution: Various substituted indazole derivatives.
Reduction: 3-bromo-6-amino-1H-indazole-1-carboxylate.
Hydrolysis: 3-bromo-6-nitro-1H-indazole-1-carboxylic acid
Scientific Research Applications
tert-Butyl 3-bromo-6-nitro-1H-indazole-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex indazole derivatives.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential as a lead compound in drug discovery and development.
Industry: Utilized in the development of novel materials and chemical processes
Mechanism of Action
The mechanism of action of tert-Butyl 3-bromo-6-nitro-1H-indazole-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the nitro and bromine groups can influence its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
Uniqueness
tert-Butyl 3-bromo-6-nitro-1H-indazole-1-carboxylate is unique due to the specific combination of functional groups on the indazole ring. The presence of both a bromine atom and a nitro group provides distinct reactivity and potential for diverse chemical transformations. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H12BrN3O4 |
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Molecular Weight |
342.15 g/mol |
IUPAC Name |
tert-butyl 3-bromo-6-nitroindazole-1-carboxylate |
InChI |
InChI=1S/C12H12BrN3O4/c1-12(2,3)20-11(17)15-9-6-7(16(18)19)4-5-8(9)10(13)14-15/h4-6H,1-3H3 |
InChI Key |
VFXKXMYHKAZXDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=CC(=C2)[N+](=O)[O-])C(=N1)Br |
Origin of Product |
United States |
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